1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules. The presence of fluorine and methyl groups in its structure can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst . The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(2-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine and methyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl groups can enhance its binding affinity and selectivity towards these targets. The dihydropyridine core can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
1-[(2-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of hypertension. The unique presence of the fluorine and methyl groups in its structure distinguishes it from these compounds, potentially offering different pharmacological profiles and applications .
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
These compounds share the dihydropyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H17FN2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H17FN2O2/c1-14-8-10-16(11-9-14)22-19(24)17-6-4-12-23(20(17)25)13-15-5-2-3-7-18(15)21/h2-12H,13H2,1H3,(H,22,24) |
InChI Key |
AUHPZBXKAFSDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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